molecular formula C20H22FNO3 B7818756 Methyl paroxetine

Methyl paroxetine

Cat. No.: B7818756
M. Wt: 343.4 g/mol
InChI Key: MOJZPKOBKCXNKG-UHFFFAOYSA-N
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Description

Methyl paroxetine is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. Paroxetine is known for its efficacy in treating major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, and generalized anxiety disorder . This compound retains the core structure of paroxetine but includes a methyl group, which may influence its pharmacological properties.

Preparation Methods

The synthesis of methyl paroxetine involves several steps, starting from readily available precursors. One common synthetic route involves the use of arecoline as a starting material . The process typically includes the following steps:

    Formation of the piperidine ring: Arecoline undergoes a series of reactions to form the piperidine ring structure.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the methylenedioxyphenyl group: This step involves the formation of an ether linkage between the piperidine ring and the methylenedioxyphenyl group.

    Methylation: The final step involves the methylation of the paroxetine molecule to form this compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Methyl paroxetine, like its parent compound paroxetine, can undergo various chemical reactions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The ether linkage in this compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Chemistry: It can be used as a model compound to study the effects of methylation on the pharmacological properties of SSRIs.

    Biology: Research into the biological activity of methyl paroxetine can provide insights into its potential therapeutic uses.

    Medicine: As a derivative of paroxetine, this compound may have applications in the treatment of psychiatric disorders.

    Industry: The compound can be used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

Methyl paroxetine, like paroxetine, is believed to exert its effects by inhibiting the reuptake of serotonin in the brain . This inhibition increases the levels of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The molecular targets involved include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons.

Comparison with Similar Compounds

Methyl paroxetine can be compared to other SSRIs such as fluoxetine, sertraline, and citalopram . While all these compounds share a common mechanism of action, this compound may have unique pharmacokinetic properties due to the presence of the methyl group. This could potentially influence its efficacy, side effect profile, and metabolic pathways.

Similar Compounds

    Fluoxetine: Another SSRI used to treat depression and anxiety disorders.

    Sertraline: Known for its use in treating depression, panic attacks, and social anxiety disorder.

    Citalopram: Used to treat depression and sometimes prescribed for anxiety.

This compound’s uniqueness lies in its structural modification, which may offer distinct advantages or disadvantages compared to other SSRIs.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJZPKOBKCXNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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